Boc-(S)-3-aminobutan-1-ol
Overview
Description
Boc-(S)-3-aminobutan-1-ol, also known as tert-butoxycarbonyl-(S)-3-aminobutan-1-ol, is a compound commonly used in organic synthesis. It is a derivative of 3-aminobutan-1-ol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Mechanism of Action
Target of Action
Boc-(S)-3-aminobutan-1-ol is a compound used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine functional group present in various organic molecules .
Mode of Action
The Boc group, short for tert-butyloxycarbonyl, acts by protecting the amine functional group during chemical reactions . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This protection allows for transformations of other functional groups without affecting the amine .
Biochemical Pathways
The Boc group protects the amine during peptide bond formation, and is later removed under acidic conditions .
Result of Action
The primary result of the action of this compound is the protection of the amine functional group, allowing for selective reactions on other parts of the molecule . This enables the synthesis of complex organic molecules, such as peptides .
Action Environment
The action of this compound is influenced by the reaction conditions. The addition of the Boc group requires a base and the anhydride Boc2O . The removal of the Boc group is achieved with a strong acid . Therefore, the efficacy of this compound as a protecting group is dependent on the control of the reaction environment .
Biochemical Analysis
Biochemical Properties
The formation of Boc-protected amines, such as Boc-(S)-3-aminobutan-1-ol, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases This stability allows this compound to participate in various biochemical reactions without premature deprotection
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines during organic synthesis . The Boc group can be removed under acidic conditions, releasing the protected amine This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Boc-protected amines are generally stable under normal conditions and can be stored for extended periods .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar Boc-protected amines could provide insights . Specific studies on this compound are needed to determine its dosage effects, including any threshold effects, toxic effects, or adverse effects at high doses.
Metabolic Pathways
Given its role as a Boc-protected amine, it may be involved in pathways related to amine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-aminobutan-1-ol typically involves the protection of the amino group in 3-aminobutan-1-ol using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and solvents is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-aminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The Boc group can be removed under reductive conditions to yield the free amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Formation of 3-aminobutan-1-one derivatives.
Reduction: Formation of 3-aminobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Boc-(S)-3-aminobutan-1-ol is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-2-aminobutan-1-ol: Similar structure but with the amino group at the second carbon.
Fmoc-(S)-3-aminobutan-1-ol: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Cbz-(S)-3-aminobutan-1-ol: Uses a benzyloxycarbonyl (Cbz) group for protection .
Uniqueness
Boc-(S)-3-aminobutan-1-ol is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it a versatile protecting group in organic synthesis, allowing for selective reactions and efficient multi-step synthesis processes .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOAOLSEKSNTD-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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